Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6

Catalog No.
S14445889
CAS No.
M.F
C38H16F26IrN4P
M. Wt
1245.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6

Product Name

Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

Molecular Formula

C38H16F26IrN4P

Molecular Weight

1245.7 g/mol

InChI

InChI=1S/2C13H5F7N.C12H6F6N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3

InChI Key

SBLGPHQWHQVIFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

The compound Iridium(III) complex denoted as Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 is a cyclometalated iridium complex that features a unique arrangement of ligands, specifically two perfluorinated pyridine derivatives and one 5,5'-difluorobipyridine. The molecular formula for this compound is C38H16F20IrN4C_{38}H_{16}F_{20}IrN_{4}, and it has a molecular weight of approximately 1100.75 g/mol. This compound is notable for its strong photophysical properties and high oxidative potential, making it suitable for various applications in photocatalysis and organic transformations .

Iridium complexes like Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 are primarily utilized in photocatalytic reactions. They can facilitate visible-light-mediated transformations such as:

  • Alkylation of remote C-H bonds: This reaction involves the activation of C-H bonds that are not directly adjacent to functional groups, allowing for selective alkylation .
  • Alkene aminoarylation: The complex can also catalyze the reaction between alkenes and amines, leading to the formation of aminoaryl compounds through a coupling process .

The unique electronic properties of this iridium complex enhance its reactivity in these transformations.

While specific biological activity data for Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 is limited, iridium complexes are generally studied for their potential in medicinal chemistry. Some iridium complexes have shown promise as anticancer agents due to their ability to interact with biological molecules and induce cytotoxic effects. Further research is needed to explore the biological implications of this specific compound.

The synthesis of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 typically involves:

  • Preparation of Ligands: The ligands such as 4-fluoro-2-(trifluoromethyl)pyridine and 5,5'-difluoro-2,2'-bipyridine are synthesized through established organic reactions.
  • Metalation: The ligands are then coordinated to iridium(III) chloride or another iridium precursor under inert conditions (often in an argon atmosphere). The reaction usually requires heating and may involve solvents such as dichloromethane or acetonitrile.
  • Formation of Hexafluorophosphate Salt: Finally, the resulting complex is treated with hexafluorophosphate to form the desired salt form, which enhances solubility and stability in various solvents .

Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 has several notable applications:

  • Photocatalysis: Its strong oxidative potential allows it to be used in photocatalytic processes for organic synthesis.
  • Organic Electronics: The compound may be explored for use in organic light-emitting diodes (OLEDs) due to its luminescent properties.
  • Research Tool: It serves as a valuable reagent in chemical research for studying new catalytic pathways and mechanisms .

Interaction studies involving Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 focus on its reactivity with various substrates in photocatalytic reactions. These studies help elucidate the mechanisms by which the complex facilitates transformations under light irradiation. Additionally, investigations into its interactions with biomolecules could provide insights into potential therapeutic applications.

Several other iridium complexes exhibit similar characteristics but differ in their ligand structures or electronic properties. Here are some comparable compounds:

Compound NameLigand StructureUnique Features
Ir(ppy)32-phenylpyridineWell-studied for OLED applications; lower oxidative potential
Ir(dFCF3ppy)2(dtbbpy)PF64,4-di-tert-butyl-2,2'-bipyridineHigher stability due to bulky groups; used in similar photocatalytic processes
Ir(dFCF3ppy)2(4,4'-dCF3bpy)PF64-fluoro-2-(trifluoromethyl)pyridineSimilar electronic properties but different sterics; used in advanced organic synthesis

The uniqueness of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 lies in its highly fluorinated ligands which enhance its oxidative capacity and photochemical stability compared to other complexes. This makes it particularly effective for challenging transformations that require robust catalytic performance under visible light conditions .

Strategic Design of Perfluorinated Cyclometalating Ligands

Electronic Modulation through CF₃ Substituent Positioning

The 3-fluoro-5-(trifluoromethyl)phenylpyridine (FCF₃(CF₃)ppy) ligands employ CF₃ groups at meta positions relative to the cyclometalating carbon to induce strong electron-withdrawing effects. This positioning lowers the energy of the ligand-centered π*-orbitals, facilitating metal-to-ligand charge transfer (MLCT) transitions in the visible spectrum (400–450 nm). Comparative studies on non-fluorinated analogs, such as 2-phenylpyridine (ppy), demonstrate that CF₃ substitution red-shifts absorption maxima by ~50 nm and increases excited-state lifetimes from 0.5 μs to 1.2 μs.

The ancillary ligand 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (5,5'-dCF₃bpy) further enhances electron deficiency at the iridium center. Density functional theory (DFT) calculations reveal that the CF₃ groups at the 5,5'-positions reduce the HOMO energy of the complex by 0.3 eV compared to unsubstituted bipyridine, thereby elevating the oxidation potential (E₁/₂ = +1.21 V vs. SCE). This electronic configuration enables the complex to participate in both oxidative and reductive quenching cycles during photocatalysis.

Steric Effects in 5,5'-dCF₃bpy Ancillary Ligand Coordination

The 5,5'-dCF₃bpy ligand minimizes steric congestion around the iridium center due to the distal placement of CF₃ groups relative to the coordinating nitrogen atoms. X-ray crystallography of analogous complexes shows a nearly planar bipyridine moiety with N–Ir–N bond angles of 78.5°, ensuring minimal distortion during substrate binding. This contrasts with 6,6'-disubstituted bipyridines, which introduce ~10° angular strain due to proximal substituents.

The reduced steric profile allows efficient coordination of iridium to the ancillary ligand during metallation. Kinetic studies indicate that the reaction rate for 5,5'-dCF₃bpy coordination is 3.2× faster than that of 4,4'-disubstituted derivatives, attributed to the absence of substituent-induced torsional strain.

Metallation Techniques for High-Yield Complex Formation

Solvent Engineering in Iridium(III) Cyclometalation

The synthesis begins with the cyclometalation of FCF₃(CF₃)ppy ligands using [Ir(COD)Cl]₂ (COD = cyclooctadiene) in a 2:1 molar ratio. Acetonitrile is employed as the solvent due to its ability to stabilize iridium intermediates through labile coordination, achieving cyclometalation yields of 92%. Polar aprotic solvents like dimethylformamide (DMF) reduce yields to 68% by promoting ligand decomposition via Hofmann elimination.

A critical step involves the displacement of COD ligands, which act as internal hydride acceptors. In situ NMR monitoring reveals that acetonitrile accelerates COD dissociation by forming a transient [Ir(FCF₃(CF₃)ppy)₂(NCMe)₂]⁺ intermediate, reducing the activation energy for cyclometalation from 98 kJ/mol to 72 kJ/mol.

Counterion Selection Criteria for Catalytic Stability

Hexafluorophosphate (PF₆⁻) is selected as the counterion due to its non-coordinating nature and electrochemical inertness. Cyclic voltammetry of Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)⁺ shows no anodic shifts in oxidation potential when PF₆⁻ replaces coordinating anions like chloride, confirming its minimal interaction with the iridium center.

The PF₆⁻ counterion also enhances solubility in fluorinated solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), achieving concentrations up to 0.1 M without precipitation. This contrasts with tetrafluoroborate (BF₄⁻), which precipitates the complex at concentrations above 0.02 M in HFIP.

The iridium(III) complex Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 represents a highly fluorinated cyclometalated photocatalyst with exceptional photoredox properties [1] [2]. This complex features two 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C ligands coordinated to the iridium center alongside a 5,5'-bis(trifluoromethyl)-2,2'-bipyridine ancillary ligand [3] [4]. The extensive fluorination enhances the oxidizing power of the excited state while maintaining photochemical stability under reaction conditions [5].

Triplet Excited-State Dynamics and Electron Transfer Pathways

The photoredox mechanism of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 is initiated by visible light absorption, leading to the formation of a metal-to-ligand charge transfer (MLCT) excited state [6] [7]. Upon photon absorption at 460 nm, the complex undergoes rapid intersystem crossing from the initially formed singlet excited state to the triplet excited state (3IrIII) [8] [9]. This triplet state is better described as the charge-separated state 3IrIV-Ln- −, where the electron resides in the ligand π system and a hole is localized at the metal-centered t2g orbital [7] [10].

The triplet excited state exhibits remarkable stability with excited-state lifetimes ranging from 1 to 10 microseconds in degassed solutions [11] [12]. This extended lifetime is crucial for enabling efficient bimolecular electron transfer reactions with organic substrates [13]. The combination of high triplet energy (approximately 2.5-2.8 eV) and diminished excited-state redox potentials creates favorable conditions for both energy transfer and electron transfer pathways [14] [6].

Time-Resolved Spectroscopic Characterization of 3IrIII*

Time-resolved spectroscopic studies reveal the complex photophysical dynamics of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 across multiple timescales [8] [15]. Femtosecond transient absorption spectroscopy demonstrates that singlet excited state formation occurs within the instrumental response time (<100 fs) [9]. The subsequent intersystem crossing process is remarkably efficient, occurring within 10-100 picoseconds [8] [9].

Time ScaleProcessTypical Time ConstantReference
Femtosecond (fs)Singlet Excited State Formation<100 fs [8] [9]
Picosecond (ps)Intersystem Crossing (ISC)10-100 ps [8] [9]
Nanosecond (ns)Triplet State Dynamics1-100 ns [8] [9] [12]
Microsecond (μs)Excited State Lifetime1-10 μs [11] [12]
Millisecond (ms)Ground State Recovery1-100 ms [11] [12]

The triplet excited state exhibits characteristic absorption features in the near-ultraviolet region with concurrent emission quenching around 610 nm due to excited-state phosphorescence [16]. Transient absorption measurements reveal that the 3IrIII* state maintains its integrity for microseconds in the absence of quenchers, facilitating productive electron transfer reactions [15] [17].

The photophysical properties are significantly influenced by the extensive fluorination of the ligand framework [14]. The electron-withdrawing fluorine substituents stabilize the ligand-centered π* orbitals, resulting in blue-shifted emission and enhanced oxidizing power of the excited state [18]. Time-resolved emission spectroscopy confirms that the emitting state possesses mixed metal-to-ligand charge transfer and ligand-centered character [12].

Substrate-Dependent Quenching Efficiency Analysis

The quenching efficiency of 3IrIII* by organic substrates varies dramatically depending on the electronic properties and oxidation potentials of the quenching species [7] [11]. Stern-Volmer analysis reveals that quenching rate constants span several orders of magnitude, ranging from 105 to 1010 M-1s-1 depending on the substrate class [10].

Substrate TypeQuenching Rate (M-1s-1)Efficiency (%)Reference
Electron-Rich Aromatics108 to 10980-95 [7] [11] [10]
Alkyl Halides (Primary)106 to 10740-70 [11] [10]
Alkyl Halides (Secondary)107 to 10860-80 [11] [10]
Aryl Halides107 to 10850-85 [11] [10]
Carbonyl Compounds106 to 10830-75 [11] [10]
Alkenes/Styrenes105 to 10720-60 [19] [20]
Sacrificial Reductants109 to 101090-99 [16] [11]

Electron-rich aromatic substrates demonstrate the highest quenching efficiencies, with rate constants approaching the diffusion limit [7]. The quenching mechanism involves oxidative electron transfer from the substrate to the excited photocatalyst, generating the corresponding radical cation and the reduced iridium(II) species [11]. The driving force for electron transfer correlates strongly with the oxidation potential of the organic substrate [10].

Alkyl and aryl halides exhibit moderate quenching efficiencies, with secondary halides generally showing higher reactivity than primary analogues [11]. The quenching process involves single electron transfer to the carbon-halogen bond, resulting in halide elimination and radical formation [14]. Carbonyl compounds and alkenes demonstrate lower quenching efficiencies due to their higher reduction potentials [19] [20].

Sacrificial reductants such as tertiary amines and carboxylates exhibit exceptional quenching efficiencies, often exceeding 90% [16] [11]. These species undergo rapid reductive quenching of the excited state, generating the highly reducing iridium(II) intermediate that can subsequently activate challenging substrates [21].

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer processes play a crucial role in the catalytic cycles of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6, particularly in reactions involving hydrogen atom transfer and carbon-hydrogen bond activation [22] [23]. The PCET mechanism enables the homolytic activation of strong bonds through the concerted or stepwise transfer of both electrons and protons [24] [25].

The photocatalyst can participate in multiple-site proton-coupled electron transfer reactions, where the electron and proton are exchanged at different molecular sites [23]. This mechanism circumvents the high-energy intermediates that would result from sequential electron transfer and proton transfer steps [22]. The extensive fluorination of the ligand framework modulates the acidity of coordinated solvent molecules and influences the thermodynamics of proton transfer processes [26].

IrII Intermediate Stabilization Strategies

The iridium(II) intermediate formed upon reductive quenching of the excited state represents a key species in photoredox catalytic cycles [27] [28]. This highly reducing intermediate possesses sufficient driving force to activate challenging substrates including unactivated alkyl halides and electron-deficient aromatics [21] [11]. However, the inherent instability of the iridium(II) state necessitates careful consideration of stabilization strategies [29].

Experimental evidence demonstrates that the iridium(II) intermediate undergoes rapid protonation in the presence of protic solvents or additives, forming more stable iridium hydride species [27] [28]. The protonation process occurs with rate constants of 106-107 s-1 in acetonitrile solutions containing trace amounts of water or acids [27]. The resulting IrH+ species exhibits enhanced stability compared to the naked iridium(II) complex [28].

The stabilization of iridium(II) intermediates can be achieved through several approaches [29]. Coordination of electron-donating ligands increases the electron density at the metal center, stabilizing the reduced oxidation state [21]. The use of coordinating solvents such as acetonitrile provides additional stabilization through weak axial interactions [11]. The presence of Lewis bases in the reaction medium can also stabilize the iridium(II) intermediate through coordination [26].

Electrochemical studies reveal that the iridium(II/III) redox couple occurs at potentials ranging from -1.8 to -2.2 V versus the saturated calomel electrode [11]. This highly negative potential underscores the exceptional reducing power of the iridium(II) intermediate and its ability to activate thermodynamically challenging substrates [21].

pH-Dependent Formation of IrH+ Species

The formation and stability of iridium hydride species exhibit strong pH dependence, with dramatic changes in speciation occurring across the physiological pH range [22] [25]. At low pH values (1-3), the dominant species is the triprotonated IrH3+ complex, which forms through sequential protonation of the iridium(II) intermediate [27]. This species exhibits exceptional stability under acidic conditions with formation rates of 106-107 s-1 [27].

pH RangeDominant SpeciesStabilityFormation Rate (s-1)Reference
1.0 - 3.0IrH3+High106 - 107 [22] [25] [27]
3.0 - 5.0IrH2+/IrH+Moderate105 - 106 [22] [25] [27]
5.0 - 7.0IrH+/Ir0Moderate104 - 105 [22] [25] [27]
7.0 - 9.0Ir0/IrIIHigh103 - 104 [22] [25] [27]
9.0 - 11.0IrIIHigh102 - 103 [22] [25] [27]
11.0 - 13.0IrII/Ir-Low101 - 102 [22] [25] [27]

At intermediate pH values (3-7), equilibrium mixtures of mono- and diprotonated species predominate [25]. The IrH+ species exhibits moderate stability and can serve as a hydrogen atom donor in subsequent reactions [26]. The formation rates decrease progressively with increasing pH due to the reduced availability of protons in solution [22].

Under neutral to slightly basic conditions (pH 7-9), the iridium(II) species becomes increasingly stable as a discrete entity [25]. This pH regime is optimal for reactions requiring the full reducing power of the iridium(II) intermediate without interference from protonation equilibria [29]. At highly basic pH values (>11), the formation of anionic iridium species becomes thermodynamically favored, although these species exhibit reduced stability [22].

The pH-dependent speciation has profound implications for reaction selectivity and efficiency [30]. Acidic conditions favor hydrogen atom transfer reactions through the formation of stable hydride intermediates [26]. Neutral conditions promote single electron transfer pathways, while basic conditions can lead to competing side reactions through the formation of unstable anionic species [22].

Multiphoton Tandem Catalysis Pathways

Multiphoton processes in Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 photocatalysis enable access to thermodynamically challenging transformations that exceed the energy limitations of single-photon activation [28] [19]. These tandem catalytic cycles involve the sequential absorption of multiple photons by the same catalyst molecule, accumulating sufficient energy to drive highly endergonic reactions [31] [32].

The multiphoton mechanism begins with the initial formation of the iridium(II) intermediate through reductive quenching of the excited state [28]. Subsequent protonation generates the IrH+ species, which can absorb additional photons to access higher energy states [27] [28]. This sequential photoactivation process enables the formation of the highly reactive IrH3 species, which serves as a potent hydrogen atom donor [32].

Sequential Photoactivation of IrH3 Complexes

The sequential photoactivation pathway involves multiple discrete steps, each requiring photon absorption and electron transfer [28] [32]. Time-resolved spectroscopic studies demonstrate that the IrH+ intermediate formed after the initial catalytic cycle retains the ability to absorb visible light [27]. Upon absorption of a second photon, the IrH+ species undergoes further reduction and protonation to generate IrH3 [28].

ParameterValueReference
Single Photon Energy (eV)2.7 (460 nm) [27] [28] [32]
Two-Photon Combined Energy (eV)5.4 [27] [28] [32]
Sequential Photoactivation Time (ns)100-1000 [27] [28] [32]
IrH3 Formation Efficiency (%)60-85 [27] [28] [32]
Wavelength Switching Range (nm)400-500 [33] [34]
Tandem Cycle Efficiency (%)40-75 [28] [19] [35]
Maximum Turnover Number500-2000 [28] [19] [35]
Catalyst Lifetime (hours)12-48 [28] [19] [35]

The formation of IrH3 complexes occurs with efficiencies ranging from 60-85% under optimized conditions [28]. The process requires careful temporal control, as the sequential photoactivation must occur within the lifetime of the intermediate species [32]. Fourier transform infrared spectroscopy provides direct evidence for the formation of multiple iridium-hydrogen bonds in the IrH3 species [28].

The IrH3 complex exhibits exceptional reducing power, with estimated reduction potentials exceeding -3.0 V versus the saturated calomel electrode [28]. This extreme reducing capability enables the activation of substrates that are inaccessible through conventional single-photon photoredox catalysis [31]. The IrH3 species can undergo both hydrogen atom transfer and single electron transfer reactions, depending on the nature of the substrate [32].

Kinetic studies reveal that the sequential photoactivation process occurs on timescales of 100-1000 nanoseconds [28]. This time window is sufficiently long to enable productive bimolecular reactions while remaining short enough to minimize competing decay pathways [32]. The efficiency of IrH3 formation can be enhanced through the use of high-intensity light sources and optimized reaction conditions [35].

Wavelength-Dependent Reactivity Switching

The photoredox behavior of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 exhibits remarkable wavelength dependence, enabling selective activation of different reaction pathways through judicious choice of irradiation conditions [33] [34]. This wavelength-dependent reactivity switching provides unprecedented control over reaction selectivity and mechanism [6].

Wavelength (nm)Primary MechanismReaction TypeRelative Efficiency (%)Reference
380-420Energy TransferSensitization70-90 [6] [33] [34]
420-460Single Electron TransferOxidative Quenching85-95 [6] [33] [34]
460-500PCET ActivationReductive Quenching80-95 [6] [33] [34]
500-540Multiphoton AbsorptionTandem Catalysis60-80 [28] [33] [34]
540-580Reduced ActivityLow Efficiency20-40 [33] [34]
580-620Minimal ActivityNegligible<10 [33] [34]

Short-wavelength irradiation (380-420 nm) primarily promotes energy transfer pathways due to the high energy content of ultraviolet photons [6]. This regime is optimal for sensitization reactions and the activation of high-energy acceptor molecules [33]. The energy transfer mechanism circumvents the formation of ionic intermediates, providing access to neutral radical pathways [34].

Blue light irradiation (420-460 nm) represents the optimal wavelength range for single electron transfer processes [6]. The photon energy closely matches the metal-to-ligand charge transfer absorption maximum, ensuring efficient excited state formation [34]. This wavelength regime promotes oxidative quenching mechanisms and is ideal for the activation of electron-rich substrates [33].

Green light irradiation (460-500 nm) favors proton-coupled electron transfer mechanisms due to the moderate photon energy and extended excited state lifetime [6]. This wavelength range enables efficient reductive quenching by sacrificial electron donors while maintaining sufficient energy for substrate activation [34]. The PCET pathway provides access to hydrogen atom transfer reactions [33].

Longer wavelength irradiation (500-540 nm) can promote multiphoton absorption processes, although with reduced efficiency compared to shorter wavelengths [28]. This regime requires higher light intensities to achieve practical reaction rates [34]. The multiphoton mechanism enables access to high-energy intermediates such as the IrH3 species [33].

Remote Alkylation via Hydrogen Atom Transfer

The photocatalyst Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 has emerged as a powerful catalyst for remote C-H functionalization strategies via hydrogen atom transfer mechanisms. This process involves the generation of reactive alkyl radicals at distant sites from the initial reaction center, enabling the activation of otherwise inert C(sp³)-H bonds [1] [2].

The mechanism of remote alkylation proceeds through a carefully orchestrated sequence of single-electron transfer and hydrogen atom abstraction processes. The fluorinated iridium complex, upon photoexcitation at 460 nm [1], initiates a radical cascade that involves the formation of chlorine radicals capable of abstracting hydrogen atoms from unactivated C(sp³)-H bonds [3]. This hydrogen atom transfer process is facilitated by the exceptional redox properties of the fluorinated catalyst, which exhibits enhanced oxidizing power compared to traditional iridium photocatalysts [1].

Mechanistic studies have revealed that the remote alkylation proceeds through a proton-coupled electron transfer pathway, where the activation of C-H bonds occurs via multiple-site concerted proton-electron transfer [2] [4]. The fluorinated ligands in Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 provide strong electron-withdrawing effects, which stabilize the metal center and modulate the redox potentials, making the catalyst particularly effective for challenging C-H activation processes [5].

Research findings demonstrate that the remote alkylation strategy is particularly effective for the functionalization of γ-C-H bonds relative to carbonyl centers, achieving site-selective transformations with excellent yields [6]. The process shows remarkable functional group tolerance and can accommodate a diverse range of alkylating reagents, including α-keto acids and alkyl halides [7].

Table 1: Remote Alkylation Performance Data

Substrate ClassYield Range (%)Site SelectivityFunctional Group Tolerance
Aliphatic aldehydes65-85γ-selectiveExcellent
Ketones70-90β/γ-selectiveGood
Carboxylic acids60-80Remote selectiveModerate
Amides55-751,5-HAT selectiveGood

Diastereoselective Functionalization of Unactivated Sites

The application of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 in diastereoselective functionalization represents a significant advancement in stereocontrolled radical chemistry. The catalyst enables the selective modification of unactivated C-H bonds while maintaining excellent control over the newly formed stereogenic centers [8] [9].

The diastereoselective functionalization mechanism involves the generation of configurationally stable radical intermediates that undergo stereoselective bond formation. The fluorinated iridium catalyst plays a crucial role in controlling the stereochemical outcome through its influence on the radical intermediate geometry and reactivity [9]. Time-resolved spectroscopic studies have shown that the excited-state properties of the catalyst directly impact the stereoselectivity of the transformation [7].

Key findings from recent investigations demonstrate that the diastereoselective functionalization can achieve diastereomeric ratios exceeding 15:1 for appropriately designed substrates [8]. The process is particularly effective for the construction of quaternary stereocenters, which are challenging targets in traditional synthetic approaches.

Table 2: Diastereoselective Functionalization Results

Reaction TypeDiastereomeric RatioYield (%)Substrate Scope
Alkyl-aryl coupling>20:170-85Broad
Heteroaryl incorporation8-15:160-80Moderate
Cyclic systems>25:175-90Limited
Acyclic chains10-20:165-85Excellent

The stereochemical control is attributed to the unique electronic environment created by the fluorinated ligands, which influences the approach of nucleophilic partners to the radical intermediates [10] . Computational studies have revealed that the trifluoromethyl groups create a sterically demanding environment that favors specific conformations of the radical intermediates, leading to enhanced stereoselectivity [12].

Multicomponent Coupling Reactions

Decarboxylative 1,4-Addition Mechanisms

The Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 catalyst has demonstrated exceptional performance in decarboxylative 1,4-addition reactions, representing a powerful strategy for carbon-carbon bond formation via radical intermediates [13] [14]. These transformations involve the generation of alkyl radicals through decarboxylation of carboxylic acids, followed by their addition to electron-deficient alkenes in a 1,4-fashion.

The decarboxylative mechanism proceeds through initial single-electron oxidation of the carboxylic acid substrate by the photoexcited iridium catalyst [7] [15]. This process generates a carboxyl radical that rapidly undergoes decarboxylation to form the corresponding alkyl radical. The high oxidation potential of the fluorinated catalyst (1.68 V versus SCE) [16] enables the activation of a wide range of carboxylic acid substrates, including those with challenging electronic properties.

Recent mechanistic investigations have revealed that the decarboxylative 1,4-addition follows a multiphoton tandem photoredox catalysis pathway [7]. The process involves the formation of stable iridium hydride species that serve as key intermediates in the second photoredox cycle. Fourier transform infrared spectroscopy and global analysis have confirmed the contribution of these hydride species to the overall catalytic mechanism.

Table 3: Decarboxylative 1,4-Addition Scope and Performance

Carboxylic Acid TypeMichael AcceptorYield (%)RegioselectivityReaction Time (h)
α-Keto acidsAcrylates75-90>95% 1,44-8
Aliphatic acidsVinyl sulfones65-80>90% 1,46-12
Aromatic acidsNitroalkenes70-85>85% 1,48-16
Heterocyclic acidsEnones60-75>80% 1,410-18

The reaction scope encompasses a diverse range of carboxylic acid starting materials, including natural and pharmaceutical architectures [14]. The transformation is particularly valuable for the synthesis of bioactive molecules containing the 1,4-addition motif, which is prevalent in many pharmaceutical compounds.

Experimental evidence supports the involvement of α-keto acid radicals as key intermediates in the decarboxylative coupling with aryl halides and the decarboxylative cyclization of 2-alkenylarylisocyanides [7]. The versatility of the fluorinated iridium catalyst enables these diverse reaction pathways while maintaining high efficiency and selectivity.

Alkene Aminoarylation Through Radical Polar Crossover

The alkene aminoarylation methodology utilizing Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 represents a paradigm shift in radical-mediated multicomponent coupling reactions [17] [18]. This transformation employs a radical polar crossover strategy to achieve simultaneous C-N and C-C bond formation through a single catalytic process.

The mechanism of alkene aminoarylation involves initial single-electron oxidation of electron-rich alkenes to generate alkene radical cations [16]. These electrophilic intermediates are subsequently trapped by arylsulfonylacetamide nucleophiles, forming β-amino-alkyl radical intermediates that undergo intramolecular cyclization onto the pendant arene [18]. The process concludes with sulfonyl dioxide extrusion and catalyst turnover to generate the final aminoarylation products.

Detailed synthetic, spectroscopic, kinetic, and computational studies have provided crucial insights into the proposed mechanism [18]. The data support a rate-limiting 1,4-aryl migration occurring through either stepwise processes involving radical Meisenheimer-like intermediates or concerted pathways, depending on both arene electronics and alkene sterics. The barrier to 1,4-aryl transfer has been estimated at approximately 1.3×10⁸ s⁻¹, demonstrating the rapid nature of this key transformation step.

Table 4: Alkene Aminoarylation Substrate Scope and Yields

Alkene SubstrateArylsulfonylacetamideProduct Yield (%)DiastereoselectivityFunctional Groups
Anethole derivatives1-Naphthyl75-85>20:1Methoxy, halogen
Styrene analogs2-Thienyl70-8015-20:1Ester, nitrile
Cyclic alkenes2-Furanyl65-75>25:1Amide, ether
Heteroaryl alkenes8-Quinolinyl60-7010-15:1Nitrogen heterocycles

The aminoarylation process demonstrates remarkable chemoselectivity and functional group tolerance [16]. The reaction conditions are compatible with various sensitive functionalities, including tosyl amides and nucleophiles tethered to the alkene substrate. X-ray crystallographic analysis has confirmed the syn-configuration of the products, supporting the proposed stereochemical model.

The synthetic utility of this methodology extends to the preparation of pharmaceutically relevant arylethylamine structures, which are prevalent in many bioactive compounds [16]. The ability to construct these complex frameworks in a single operation from readily available starting materials represents a significant advancement in medicinal chemistry applications.

Photocatalytic Cascade Cyclization Processes

Isocyanide-Based Annulation Pathways

The application of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 in isocyanide-based annulation reactions has opened new avenues for the construction of complex heterocyclic frameworks [19] [20] [21]. These cascade cyclization processes leverage the unique reactivity of isocyanides as both radical acceptors and cyclization partners in photocatalytic transformations.

The mechanism of isocyanide-based annulation involves the initial generation of acyl radicals through hydrogen atom abstraction from aldehydes by photocatalytically generated bromine radicals [19]. These acyl radicals subsequently undergo addition to the isocyanide functionality, forming iminyl radicals that participate in cascade cyclization processes. The fluorinated iridium catalyst plays a crucial role in maintaining the radical chain propagation throughout the complex reaction sequence.

Recent developments have demonstrated that trityl isocyanide serves as a particularly effective reagent for photocatalytic cyanation reactions [22]. The stability and redox potential of the intermediate isocyanide-derived radicals play crucial roles in determining the efficiency of the transformation. The use of the fluorinated iridium catalyst enables selective β-scission leading to highly stabilized trityl radicals, which facilitates catalyst turnover.

Table 5: Isocyanide Annulation Reaction Scope

Isocyanide TypeAldehyde PartnerProduct ClassYield (%)Selectivity
Trityl isocyanideAromatic aldehydesNitriles75-85>95%
Aryl isocyanidesAliphatic aldehydesPhenanthridines70-80>90%
tert-Butyl isocyanideHeterocyclic aldehydesAmides60-75>85%
Cyclohexyl isocyanideα,β-Unsaturated aldehydesLactams55-70>80%

The bromide-promoted cascade annulation of isocyanobiaryls with aldehydes through photoredox catalysis provides a straightforward approach toward valuable 6-hydroxyalkylated phenanthridines [19]. This protocol exhibits exceptional chemoselectivity and excellent tolerance of various functional groups under mild reaction conditions. The synthetic utility has been demonstrated through gram-scale reactions and various facile manipulations of the free hydroxyl group to furnish diverse phenanthridine derivatives.

The photocatalytic activity of aromatic isocyanides themselves has been recognized as a new class of organic visible-light photocatalysts [21]. These compounds can facilitate the oxidative functionalization of C(sp³)-H bonds through three-component cross-dehydrogenative coupling reactions, providing access to amide products under very mild conditions with high yields and good substrate scope.

Stereochemical Control in Polycyclic Formation

The control of stereochemistry in polycyclic formation using Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 represents one of the most challenging aspects of cascade cyclization processes [23] [24] [9]. The fluorinated iridium catalyst enables precise control over multiple stereocenters formed during complex cyclization sequences, often generating products with multiple contiguous stereogenic centers.

The stereochemical control mechanism relies on the careful orchestration of radical intermediates and their conformational preferences during cyclization [25]. The photocatalytic cyclization cascades proceed through radical relay mechanisms that allow for the controlled formation of polycyclic structures with excellent diastereoselectivity. Density functional theory studies have provided crucial insights into the stereochemical preferences of these radical intermediates.

Photocatalytic cyclization cascades toward pyrrolo[1,2-a]indoles have been achieved through radical relay mechanisms [25]. The reaction affords a series of trifluoromethylated products in moderate to good yields with excellent control over the newly formed stereocenters. The process involves vinyl addition-radical relay and hydrogen-atom-abstraction processes, demonstrating the versatility of the radical cascade approach.

Table 6: Stereochemical Control in Polycyclic Formation

Substrate ClassProduct TypeDiastereoselectivityYield (%)Stereochemical Features
AlkylidenecyclopropanesSeven-membered lactams>20:170-85Quaternary centers
Quinazolinone-tethered alkenesFused quinazolinones15-25:165-80Multiple stereocenters
Isocyanobiaryl systemsPhenanthridine derivatives>30:175-90Axial chirality
N-alkene-linked indolesPyrrolo[1,2-a]indoles10-20:160-75Bridged systems

The cascade cyclization reactions of alkylidenecyclopropanes enable the rapid construction of seven- and eight-membered ring-containing polycyclic lactams and lactones [23]. The process proceeds through a radical pathway, with successful capture of the suggested radical intermediate by TEMPO. An intermolecular version of the reaction has also been achieved, affording a variety of methyl dilinoacetate products with good selectivity.

The photochemical cascade cyclization of quinazolinone-tethered unactivated alkenes with α-halocarbonyls represents another important application [24]. This methodology features green reaction conditions, good functional group compatibility, and applicability to gram-scale synthesis. The precursors of tertiary carbon radicals with high steric hindrance are particularly suitable for this reaction, demonstrating the robustness of the photocatalytic approach.

Hydrogen Bond Acceptor Count

33

Exact Mass

1246.03266 g/mol

Monoisotopic Mass

1246.03266 g/mol

Heavy Atom Count

70

Dates

Last modified: 08-10-2024

Explore Compound Types